2,3-Dibromo-6-fluorobenzoyl chloride
Overview
Description
2,3-Dibromo-6-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 3, and a fluorine atom at position 6. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method involves the reaction of 2,3-dibromo-6-fluorobenzaldehyde with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Bromination: Starting with 2,3-dibromo-6-fluorobenzaldehyde, bromine (Br2) is added to the benzene ring.
Fluorination: Fluorine (F2) is introduced to the compound to replace a hydrogen atom with a fluorine atom.
Chlorination: The resulting compound is then treated with thionyl chloride to convert the aldehyde group to a benzoyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes, followed by chlorination using thionyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the benzoyl chloride group to the corresponding alcohol or aldehyde.
Oxidation Reactions: Oxidation of the benzoyl chloride group to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of benzyl alcohols or benzaldehydes.
Oxidation: Formation of benzoic acids.
Scientific Research Applications
2,3-Dibromo-6-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may modify proteins or nucleic acids through acylation reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-fluorobenzoyl chloride: Similar structure but with bromine atoms at positions 2 and 4.
2,3-Dibromo-4-fluorobenzoyl chloride: Similar structure but with a fluorine atom at position 4.
Uniqueness
2,3-Dibromo-6-fluorobenzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of bromine and fluorine atoms at specific positions on the benzene ring can affect the compound’s electronic properties and steric hindrance, making it suitable for particular chemical reactions and applications.
Properties
IUPAC Name |
2,3-dibromo-6-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCRZKMDNKXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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